molecular formula C8H4F2INO2 B11782553 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole

2-(Difluoromethoxy)-6-iodobenzo[d]oxazole

Cat. No.: B11782553
M. Wt: 311.02 g/mol
InChI Key: CHLNKZHKMSRWDJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoxazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and iodine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with a suitable aldehyde can form the benzoxazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions are often employed to introduce the iodine substituent .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as iodosobenzene for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-(Difluoromethoxy)-6-iodobenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)benzoxazole
  • 6-Iodobenzoxazole
  • 2-(Methoxy)-6-iodobenzoxazole

Uniqueness

2-(Difluoromethoxy)-6-iodobenzo[d]oxazole is unique due to the presence of both the difluoromethoxy and iodine substituents. This combination of functional groups can enhance the compound’s reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H4F2INO2

Molecular Weight

311.02 g/mol

IUPAC Name

2-(difluoromethoxy)-6-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H4F2INO2/c9-7(10)14-8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H

InChI Key

CHLNKZHKMSRWDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)OC(F)F

Origin of Product

United States

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